Thielavin B
Overview
Description
Thielavin B Description
Thielavin B is a naturally occurring compound that has been identified as a potent inhibitor of prostaglandin biosynthesis. It is structurally related to depsides, consisting of three hydroxybenzoic acid groups. Thielavin B has been shown to specifically inhibit the conversion of arachidonic acid into prostaglandin H2, and it has demonstrated significant anti-inflammatory activity when administered intravenously .
Synthesis Analysis
The first total synthesis of thielavin B has been achieved through a regioselective arylation of a cyclic boronate, followed by several steps to obtain the desired compound. This synthesis provides a practical method for producing thielavin B, which could be useful for further biological evaluation and potential drug development .
Molecular Structure Analysis
Thielavin B, along with its analogs thielavin A and C, has been structurally characterized. The molecular composition of thielavin B is C29H30O10. The structure elucidation was facilitated by various spectroscopic methods, including UV, IR, and NMR spectroscopy. X-ray analysis of a related didepside helped in confirming the structure of thielavin B .
Chemical Reactions Analysis
Thielavin B has been shown to inhibit prostaglandin biosynthesis. It acts by specifically inhibiting the enzyme that converts arachidonic acid to prostaglandin H2. The inhibition of this pathway is the basis for its anti-inflammatory properties. Thielavin B is more effective when administered intravenously compared to oral administration, and it does not show anti-inflammatory activity when taken orally .
Physical and Chemical Properties Analysis
The physical and chemical properties of thielavin B are closely related to its structure as a tridepside. The presence of hydroxybenzoic acid groups contributes to its biological activity. The compound's solubility, stability, and reactivity would be influenced by these functional groups, although specific details on these properties are not provided in the abstracts .
Scientific Research Applications
Glucose-6-Phosphatase Inhibition
Thielavin B has been identified as a glucose-6-phosphatase (G6Pase) inhibitor. This was discovered through high-throughput screening of microbial extracts, which led to the finding of thielavin B inhibiting glucose output from glucagon-stimulated hepatocytes. Its IC50 was determined to be 5.5 μM, highlighting its potential role in glucose metabolism and related research (Sakemi et al., 2002).
Inhibition of Prostaglandin Biosynthesis
Another significant application of thielavin B is in the inhibition of prostaglandin biosynthesis. It has been shown to inhibit the conversion of arachidonic acid into prostaglandin H2, a key step in prostaglandin synthesis. This activity suggests its potential use in studying inflammatory processes and related pharmacological applications (Kitahara et al., 1981).
Telomerase Activity Inhibition
Thielavin B has been reported to inhibit telomerase activity, a key aspect in cancer research, at a dose of 32 μM. This finding was part of a screening program to identify telomerase inhibitors from fungus fermentations, indicating its potential in cancer therapy research (Togashi et al., 2001).
Antifouling Activity
In marine biology, thielavin B has shown antifouling activity against cyprids of the barnacle Balanus amphitrite. This suggests its potential application in marine antifouling research and technologies (Han et al., 2017).
Phospholipase A2 Inhibition
Thielavin B, along with other thielocins, has been isolated as a phospholipase A2 inhibitor. This finding is significant in the study of inflammatory diseases and the development of potential therapeutic agents (Matsumoto et al., 1995).
α-Glucosidase Inhibition
Thielavin B has been identified as an α-glucosidase inhibitor. This activity is important in the study of diabetes and metabolic disorders, providing insights into the development of new treatments (Rivera-Chávez et al., 2013).
Cytotoxic Activity
In cancer research, thielavin B methyl ester, a derivative of thielavin B, has shown cytotoxic activity against various cancer cell lines. This discovery is part of ongoing investigations into anticancer leads from filamentous fungi (Ayers et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULGWGARYDGVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222237 | |
Record name | Thielavin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thielavin B | |
CAS RN |
71950-67-9 | |
Record name | 4-Carboxy-3-methoxy-2,5,6-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71950-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thielavin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thielavin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.